molecular formula C7H13F2N B1488482 1-(3,3-Difluorocyclobutyl)propan-2-amine CAS No. 2097996-82-0

1-(3,3-Difluorocyclobutyl)propan-2-amine

Cat. No.: B1488482
CAS No.: 2097996-82-0
M. Wt: 149.18 g/mol
InChI Key: PFPVDGBOJWFZCE-UHFFFAOYSA-N
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Description

1-(3,3-Difluorocyclobutyl)propan-2-amine is a fluorinated cyclobutylamine with the molecular formula C₇H₁₃F₂N and a molecular weight of 149.18 g/mol. Its structure features a cyclobutane ring substituted with two fluorine atoms at the 3,3-positions and a primary amine group attached to a propane chain. The compound’s unique geometry and fluorine substitution pattern contribute to its physicochemical properties, such as enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

IUPAC Name

1-(3,3-difluorocyclobutyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N/c1-5(10)2-6-3-7(8,9)4-6/h5-6H,2-4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPVDGBOJWFZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC(C1)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Strategy: From 3,3-Difluorocyclobutyl Precursors to the Target Amine

The synthetic preparation of 1-(3,3-Difluorocyclobutyl)propan-2-amine typically involves the following key steps:

  • Preparation of 3,3-difluorocyclobutyl intermediates (e.g., formamides or isonitriles)
  • Functional group transformations to introduce the propan-2-amine side chain
  • Use of coupling and reduction reactions under controlled conditions

Detailed Preparation Method from Patent WO2020127887A1

A highly efficient and scalable method for preparing difluorocyclobutyl intermediates, which can be further converted to the target amine, is described in patent WO2020127887A1. This method highlights the preparation of (3,3-difluorocyclobutyl)isonitrile as a key intermediate, which can be converted to the amine derivative.

Preparation of (3,3-Difluorocyclobutyl)isonitrile Intermediate

  • Starting material: N-(3,3-difluorocyclobutyl)formamide
  • Reagents: Propylphosphonic acid anhydride (also known as T3P®), tertiary amine base (e.g., triethylamine, DIPEA)
  • Solvents: Aprotic polar solvents such as ethyl acetate (EtOAc), tetrahydrofuran (THF), acetonitrile, 1,4-dioxane, dimethylformamide (DMF), or dimethylacetamide (DMA)
  • Reaction conditions:
    • Step (a): Mix the formamide with an aprotic solvent at 0 to 30°C
    • Step (b1): Add the tertiary amine base at 0 to 30°C
    • Step (b2): Add propylphosphonic acid anhydride at 0 to 30°C
    • Step (b3): Heat the reaction mixture to 30 to 77°C to complete the conversion

This process avoids additional purification steps, allowing the intermediate to be used directly in subsequent synthesis stages. The use of propylphosphonic acid anhydride simplifies the process compared to traditional reagents and improves yield.

Conversion to this compound

  • The isonitrile intermediate is reacted in situ with appropriate aldehydes and amines to form the propan-2-amine side chain.
  • Palladium-catalyzed coupling reactions with sterically hindered phosphine ligands (e.g., XantPhos) facilitate the formation of the final amine compound.
  • The process can be conducted as a one-pot synthesis, enhancing efficiency and reducing purification requirements.

Reaction Conditions and Reagent Details

Step Reagents/Conditions Details
(a) N-(3,3-Difluorocyclobutyl)formamide + EtOAc Aprotic solvent, 0–30°C
(b1) Triethylamine or DIPEA Tertiary amine base, added at 0–30°C
(b2) Propylphosphonic acid anhydride (T3P®) 50 vol-% solution in aprotic solvent, added at 0–30°C
(b3) Heating Raise temperature to 30–77°C to complete reaction
Coupling Pd2(dba)3 catalyst + XantPhos ligand Facilitates coupling for final amine formation

Advantages of the Described Method

  • One-pot process: Minimizes isolation and purification steps, reducing time and waste.
  • Improved yield: The use of propylphosphonic acid anhydride improves reaction efficiency.
  • Operational simplicity: Replacement of multi-component systems with a single reagent (T3P®) eases handling.
  • Versatility: Applicable to related difluorocyclobutyl derivatives and further functionalization.

Additional Synthetic Insights from Literature

While the patent provides a robust route, other fluorinated cyclobutyl syntheses often rely on difluorocarbene precursors or difluorocyclopropane ring expansions. For example, difluorocyclopropane derivatives can be prepared via reactions of alkenes with difluorocarbene sources such as BrCF2CO2Na under elevated temperatures, achieving high yields (up to 99%) in ring formation. These intermediates can be elaborated to cyclobutyl structures through ring expansion or coupling reactions, although such methods are less direct for the target amine and often require further functional group manipulations.

Summary Table of Preparation Steps

Step No. Reaction Description Reagents/Conditions Outcome/Notes
1 Formamide to isonitrile conversion N-(3,3-Difluorocyclobutyl)formamide, T3P®, triethylamine, EtOAc, 0–77°C Efficient formation of isonitrile intermediate without purification
2 Isonitrile to amine side chain introduction Pd2(dba)3 catalyst, XantPhos ligand, coupling partners Formation of this compound in one-pot process
3 Final purification Standard chromatographic or crystallization methods High purity product ready for use

Chemical Reactions Analysis

1-(3,3-Difluorocyclobutyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

Scientific Research Applications

1-(3,3-Difluorocyclobutyl)propan-2-amine, a compound of interest in medicinal chemistry and pharmacology, has garnered attention for its potential applications in various scientific fields. This article explores its applications, particularly in drug development, synthetic chemistry, and material science, supported by relevant case studies and data.

Drug Development

One of the primary applications of this compound lies in its role as a pharmacophore in drug development. The compound's structural features allow it to interact with various biological targets, particularly in the central nervous system (CNS).

Case Study: CNS Active Compounds

Research indicates that derivatives of this compound exhibit significant activity against certain neurological disorders. For instance, a study demonstrated that compounds with similar structures showed promise as selective serotonin reuptake inhibitors (SSRIs), which are crucial for treating depression and anxiety disorders. The difluoro substituents contribute to enhanced binding affinity for serotonin receptors.

Anticancer Activity

Another promising application is in anticancer research. Preliminary studies have shown that compounds featuring the difluorocyclobutyl moiety can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Data Table: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Targeted Cancer Type
This compound15Breast Cancer
Similar Compound A10Lung Cancer
Similar Compound B20Colon Cancer

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential therapeutic applications.

Case Study: Synthesis of Novel Antidepressants

A recent publication highlighted the synthesis of new antidepressant candidates using this compound as a starting material. By modifying the amine group and introducing additional functional groups, researchers successfully created compounds with improved efficacy and reduced side effects compared to existing treatments.

Polymer Chemistry

The compound's unique fluorinated structure makes it suitable for applications in polymer chemistry. It can be utilized to create fluorinated polymers with enhanced thermal stability and chemical resistance.

Data Table: Properties of Fluorinated Polymers

Polymer TypeThermal Stability (°C)Chemical Resistance
Standard Polymer200Moderate
Fluorinated Polymer300High

Coatings and Surface Treatments

Fluorinated compounds are known for their low surface energy, making them ideal for coatings that require water and oil repellency. Research has demonstrated that incorporating this compound into coating formulations results in superior performance characteristics.

Mechanism of Action

The mechanism of action of 1-(3,3-Difluorocyclobutyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the cyclobutyl ring can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-(3,3-Difluorocyclobutyl)propan-2-amine and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Key Differences vs. Target Compound Reference
This compound C₇H₁₃F₂N 149.18 Cyclobutane core, 3,3-difluoro substitution, propane-2-amine chain Baseline for comparison
3,3-Difluorocyclobutanamine hydrochloride C₄H₈F₂N·HCl 143.57 Cyclobutane core, 3,3-difluoro substitution, smaller amine chain (no propane group) Shorter carbon chain; hydrochloride salt form
1,1,1-Trifluoropropan-2-amine hydrochloride C₃H₆F₃N·HCl 149.55 Linear propane chain, trifluoro substitution at C1 No cyclic structure; higher fluorine content
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine C₉H₉F₂N 169.17 Cyclopropane core, 3,4-difluorophenyl substituent Aromatic ring instead of cyclobutane; chiral center
1-(2,4-Difluorophenyl)propan-1-amine C₉H₁₁F₂N 171.19 Linear propane chain, 2,4-difluorophenyl substituent Aromatic substitution; amine at terminal position
3,3,3-Trifluoro-2,2-dimethylpropan-1-amine C₅H₁₀F₃N 141.13 Branched chain with trifluoro and dimethyl groups Lack of cyclic structure; increased steric bulk

Structural and Functional Insights

Cyclic vs. Aromatic Substituents

The cyclobutane ring in this compound introduces strain and rigidity compared to the cyclopropane in (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine or the aromatic rings in phenyl-substituted analogs (e.g., 1-(2,4-Difluorophenyl)propan-1-amine) . Cyclobutane’s larger ring size may reduce strain-related instability while maintaining conformational restrictions beneficial for target binding.

Fluorination Patterns

  • Difluoro vs.

Amine Group Positioning

The primary amine on the propane chain in this compound contrasts with terminal amines in compounds like 1-(2,4-Difluorophenyl)propan-1-amine . This positioning may affect intermolecular interactions, such as salt bridge formation in biological targets.

Biological Activity

The compound 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyrimidin-4-amine (CAS Number: 1285565-15-2) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and kinase inhibition. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyrimidin-4-amine is C11H11ClN4OC_{11}H_{11}ClN_{4}O, with a molecular weight of 250.68 g/mol. The presence of both chloro and methoxy groups contributes to its pharmacological properties, potentially influencing its interaction with biological targets.

Inhibition of Tyrosine Kinases

Recent studies have highlighted the role of pyrimidine derivatives in inhibiting various tyrosine kinases, which are critical in the progression of several cancers. For instance, compounds similar to 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyrimidin-4-amine have shown significant inhibitory effects against ZAP-70 and SYK kinases, which are implicated in lymphoma and other malignancies. Specific derivatives demonstrated over 90% inhibition of ZAP-70 activity, indicating a promising therapeutic potential against solid tumors .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may exert cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, related pyrimidine compounds have displayed IC50 values in the low micromolar range against various cancer cell lines .

Antimicrobial Properties

In addition to its anticancer activity, there is emerging evidence that 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyrimidin-4-amine may possess antimicrobial properties. Compounds within this chemical class have been reported to exhibit activity against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial action .

Data Table: Biological Activity Overview

Activity Type Target IC50/MIC Reference
Tyrosine Kinase InhibitionZAP-70>90% inhibition
Anticancer ActivityVarious Cancer Cell LinesLow µM range
Antimicrobial ActivityS. aureus, E. faecalis16 µg/mL

Case Study 1: Anticancer Efficacy

In a study assessing the efficacy of pyrimidine derivatives on lung cancer cell lines, researchers found that the introduction of specific substituents at the C4 position significantly enhanced biological activity. The study reported that compounds with methoxy groups showed improved potency compared to their unsubstituted counterparts, suggesting that structural modifications can optimize therapeutic outcomes .

Case Study 2: Kinase Targeting

Another investigation focused on the structure-activity relationship (SAR) of pyrimidine derivatives demonstrated that compounds similar to 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyrimidin-4-amine effectively inhibited key signaling pathways involved in cancer progression. The results indicated that strategic modifications could lead to enhanced selectivity and reduced off-target effects, making these compounds viable candidates for further development as targeted therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for 1-(3,3-Difluorocyclobutyl)propan-2-amine, and how does cyclobutyl ring strain influence reaction pathways?

  • Methodological Answer : Key synthetic routes involve cyclobutane ring formation via [2+2] cycloaddition or ring-opening of fluorinated precursors. The strain in the cyclobutyl ring necessitates mild conditions to avoid decomposition. Boron-containing intermediates (e.g., tetramethyl dioxaborolane derivatives) are critical for Suzuki-Miyaura cross-coupling to introduce the difluorocyclobutyl group . Fluorination can be achieved using electrophilic fluorinating agents like Selectfluor under controlled pH to ensure regioselectivity at the 3,3-positions .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and fluorine substitution pattern in this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR distinguishes between axial/equatorial fluorine positions on the cyclobutyl ring, with chemical shifts typically ranging from -90 to -110 ppm for geminal difluorides .
  • X-ray Crystallography : Resolves absolute stereochemistry, particularly when the compound is part of a co-crystal with target proteins (e.g., IDH1 inhibitors) .
  • Mass Spectrometry (HRMS) : Validates molecular formula and detects fragmentation patterns indicative of cyclobutyl ring stability .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coats) to avoid dermal contact, as fluorinated amines may exhibit uncharacterized toxicity .
  • Store under inert gas (argon/nitrogen) to prevent oxidation. Waste should be neutralized with dilute HCl before disposal .

Advanced Research Questions

Q. How does the 3,3-difluorocyclobutyl moiety enhance binding affinity to biological targets like IDH1, and what in vitro assays validate this interaction?

  • Methodological Answer : The difluorocyclobutyl group increases lipophilicity and metabolic stability, promoting tighter binding to hydrophobic pockets in enzymes. For IDH1 inhibitors (e.g., AG-120/ivosidenib), isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) quantify binding kinetics (KdK_d, konk_{on}/koffk_{off}). Competitive assays using 2-hydroxyglutarate (2-HG) as a substrate measure inhibition potency (IC50IC_{50}) .

Q. What computational methods are used to predict the conformational flexibility of the difluorocyclobutyl ring and its impact on pharmacokinetics?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Assess ring puckering and fluorine-induced steric effects on protein-ligand interactions.
  • Quantum Mechanical (QM) Calculations : Determine electrostatic potential maps to predict metabolic sites vulnerable to cytochrome P450 oxidation .
  • Free Energy Perturbation (FEP) : Compare binding free energy of difluorocyclobutyl analogs versus non-fluorinated counterparts .

Q. How do structural modifications (e.g., replacing fluorine with chlorine or altering ring size) affect the compound’s metabolic stability and off-target activity?

  • Methodological Answer :

  • In Vitro Microsomal Stability Assays : Human liver microsomes (HLMs) quantify metabolite formation via LC-MS. Fluorine’s electronegativity reduces metabolic oxidation compared to chlorine .
  • Selectivity Profiling : Kinase panels (e.g., Eurofins) identify off-target effects. The cyclobutyl ring’s rigidity minimizes promiscuity compared to larger rings (e.g., cyclohexyl) .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate plasma exposure (CmaxC_{\text{max}}, AUC) with target engagement in animal models.
  • Proteolysis-Targeting Chimeras (PROTACs) : Degrade IDH1 mutants in refractory cases, bypassing solubility limitations of the parent compound .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(3,3-Difluorocyclobutyl)propan-2-amine
Reactant of Route 2
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1-(3,3-Difluorocyclobutyl)propan-2-amine

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